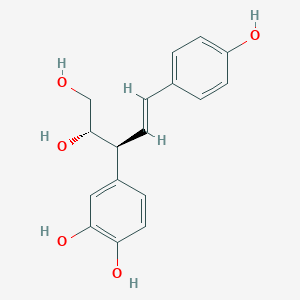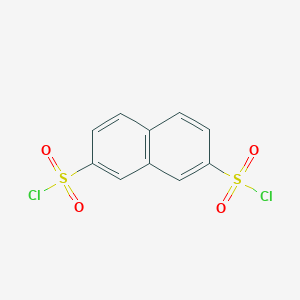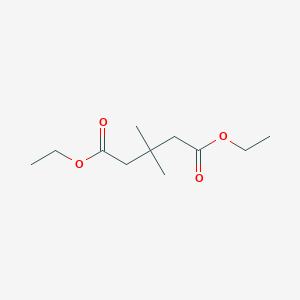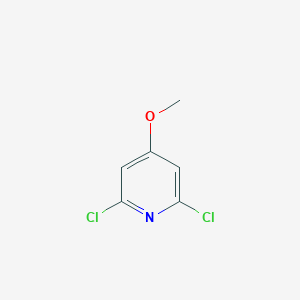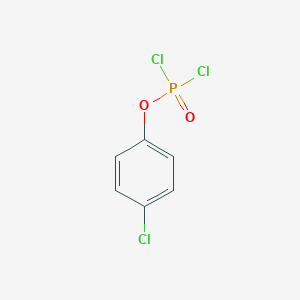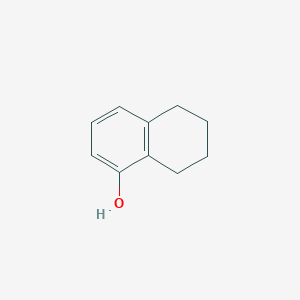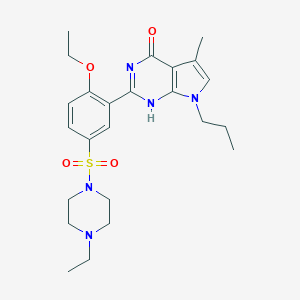
ツノダフィル
概要
説明
チュノダフィルは、ヨネナフィルとしても知られており、新規なホスホジエステラーゼ5(PDE5)阻害剤です。これはシルデナフィルの類似体ですが、より強力です。 チュノダフィルは当初、勃起不全の治療のために開発され、脳虚血性損傷やアルツハイマー病に対する保護効果の可能性について調査されてきました .
科学的研究の応用
Tunodafil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Tunodafil is used as a model compound for studying PDE5 inhibitors and their chemical properties.
Biology: It is used to study the biological effects of PDE5 inhibition, including its impact on cellular signaling pathways.
Medicine: Tunodafil has potential therapeutic applications in treating erectile dysfunction, Alzheimer’s disease, and ischemic brain injury. .
作用機序
チュノダフィルは、環状グアノシンモノホスファート(cGMP)を加水分解する酵素であるホスホジエステラーゼ5(PDE5)を阻害することによってその効果を発揮します。PDE5を阻害することにより、チュノダフィルはcGMPのレベルを高め、平滑筋細胞の弛緩と血流の増加につながります。このメカニズムは、勃起不全および脳虚血性損傷の治療に特に関連しています。 チュノダフィルは、神経新生とシナプス機能も調節し、アルツハイマー病に対する潜在的な治療効果に寄与する可能性があります .
類似の化合物との比較
チュノダフィルは、シルデナフィル、タダラフィル、バルデナフィルなどの他のPDE5阻害剤に似ています。 チュノダフィルは、シルデナフィルよりも強力であり、脳梗塞と神経損傷を軽減する上で効果的な独自の特性を持っています。類似の化合物には次のものがあります。
シルデナフィル: 勃起不全に使用される別のPDE5阻害剤。
タダラフィル: 勃起不全および肺動脈性高血圧に使用される、半減期の長いPDE5阻害剤。
バルデナフィル: 勃起不全に使用される、同様の作用機序を持つPDE5阻害剤
チュノダフィルの独自の効力と神経学的状態に対する潜在的な治療効果は、これらの類似の化合物とは異なります。
生化学分析
Biochemical Properties
Tunodafil, as a PDE5 inhibitor, plays a significant role in biochemical reactions. It interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule involved in numerous cellular processes .
Cellular Effects
Tunodafil has profound effects on various types of cells and cellular processes. By inhibiting PDE5, it increases the levels of cGMP within cells, which can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons, increased cGMP levels can enhance synaptic plasticity, a key process in learning and memory .
Molecular Mechanism
The molecular mechanism of action of Tunodafil involves binding to the active site of the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger. The elevated cGMP levels can then exert various effects, including the activation of protein kinases that can phosphorylate specific target proteins, leading to changes in their activity and ultimately altering cell function .
Dosage Effects in Animal Models
In animal models, the effects of Tunodafil can vary with different dosages . For instance, in a study involving Sprague-Dawley rats, Tunodafil was administered at doses ranging from 4 to 32 mg/kg, and it was found to induce a dose-dependent decrease in infarct volume .
Metabolic Pathways
Tunodafil is involved in the cGMP signaling pathway By inhibiting PDE5, it prevents the breakdown of cGMP, thereby influencing the metabolic flux of this pathway
準備方法
チュノダフィルの合成は、市販の出発物質から始まるいくつかのステップを伴います反応条件は、多くの場合、目的の生成物の形成を促進するために、有機溶媒や触媒の使用を伴います . チュノダフィルの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路を伴う可能性があります。
化学反応の分析
チュノダフィルは、次のようなさまざまな化学反応を受けます。
酸化: チュノダフィルは、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、チュノダフィル上の官能基を修飾するために使用できます。
置換: チュノダフィルは、官能基が他の基と置換される置換反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。
科学研究の応用
チュノダフィルは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用があります。
類似化合物との比較
Tunodafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. tunodafil is more potent than sildenafil and has unique properties that make it effective in reducing cerebral infarction and neuronal damage. The similar compounds include:
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: A PDE5 inhibitor with a longer half-life, used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: A PDE5 inhibitor used for erectile dysfunction with a similar mechanism of action
Tunodafil’s unique potency and potential therapeutic effects on neurological conditions set it apart from these similar compounds.
特性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDFMQMRASWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804518-63-6 | |
| Record name | Tunodafil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tunodafil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


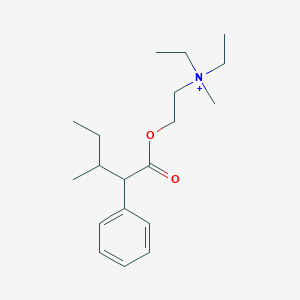
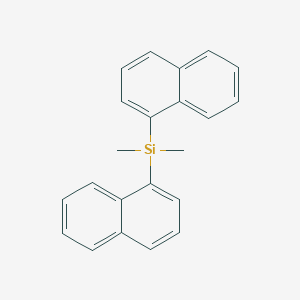
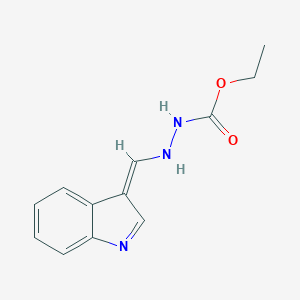
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
